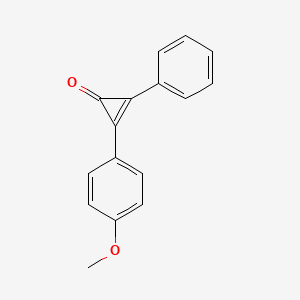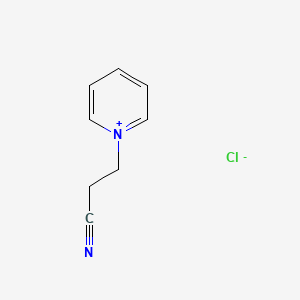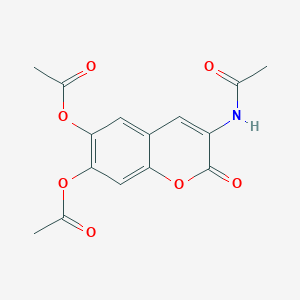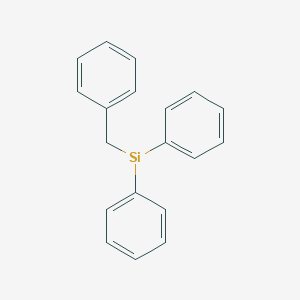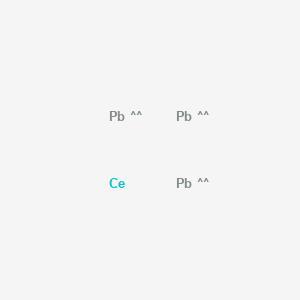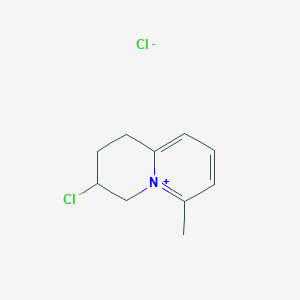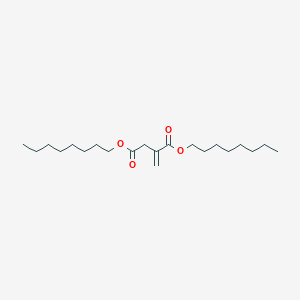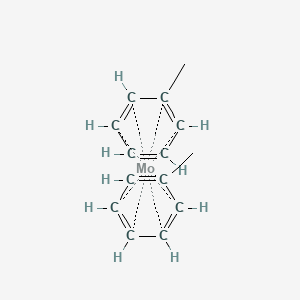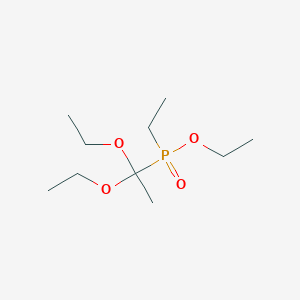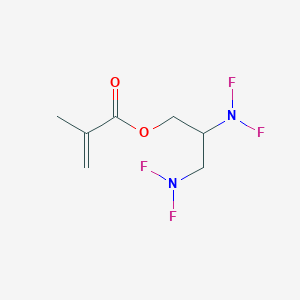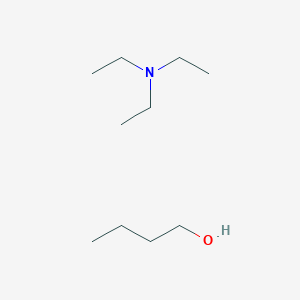
(2-Norbornyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Norbornyl)benzene is an organic compound that features a norbornyl group attached to a benzene ring The norbornyl group is a bicyclic structure derived from norbornane, which is known for its unique stability and reactivity due to its strained ring system
准备方法
Synthetic Routes and Reaction Conditions
(2-Norbornyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with 2-norbornyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes, scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the industrial process.
化学反应分析
Types of Reactions
(2-Norbornyl)benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The benzene ring can participate in EAS reactions, such as nitration, sulfonation, and halogenation, where electrophiles replace a hydrogen atom on the aromatic ring.
Oxidation: The compound can be oxidized under strong conditions, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the norbornyl group, potentially opening the bicyclic ring structure.
Common Reagents and Conditions
Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups onto the benzene ring.
Halogenation: Halogens like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst can be used for halogenation.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Nitration: Nitro-(2-Norbornyl)benzene
Halogenation: Halogenated this compound derivatives
Oxidation: Benzoic acid derivatives
科学研究应用
(2-Norbornyl)benzene has several applications in scientific research:
Chemistry: It serves as a model compound for studying the reactivity and stability of norbornyl derivatives and their interactions with aromatic systems.
Biology: Research into its potential biological activity and interactions with biomolecules is ongoing.
Medicine: The compound’s unique structure may inspire the design of new pharmaceuticals with improved efficacy and stability.
Industry: It can be used as an intermediate in the synthesis of more complex organic molecules and materials.
作用机制
The mechanism of action of (2-Norbornyl)benzene involves its interaction with various molecular targets and pathways. The norbornyl group can influence the electronic properties of the benzene ring, affecting its reactivity in electrophilic aromatic substitution reactions. The strained ring system of the norbornyl group can also undergo ring-opening reactions under certain conditions, leading to the formation of new products.
相似化合物的比较
Similar Compounds
Norbornane: The parent compound of the norbornyl group, known for its stability and unique reactivity.
Norbornene: A related bicyclic compound with a double bond, used in polymer chemistry and as a scaffold in medicinal chemistry.
Benzene Derivatives: Compounds like toluene, xylene, and styrene, which have different substituents on the benzene ring.
Uniqueness
(2-Norbornyl)benzene is unique due to the presence of the norbornyl group, which imparts distinct electronic and steric properties to the molecule. This makes it a valuable compound for studying the effects of strained ring systems on aromatic reactivity and for exploring new synthetic pathways and applications.
属性
CAS 编号 |
17989-95-6 |
|---|---|
分子式 |
C13H16 |
分子量 |
172.27 g/mol |
IUPAC 名称 |
2-phenylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C13H16/c1-2-4-11(5-3-1)13-9-10-6-7-12(13)8-10/h1-5,10,12-13H,6-9H2 |
InChI 键 |
FPSNRVOJKUSUFQ-UHFFFAOYSA-N |
规范 SMILES |
C1CC2CC1CC2C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


